5-(butylamino)-4-chloro-2-methylpyridazin-3-one
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Overview
Description
5-(butylamino)-4-chloro-2-methylpyridazin-3-one is a chemical compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butylamino)-4-chloro-2-methylpyridazin-3-one typically involves the reaction of 4-chloro-2-methylpyridazin-3(2H)-one with butylamine. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the butylamino group, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(butylamino)-4-chloro-2-methylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Butylamine in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding pyridazinone derivatives.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of various substituted pyridazinone derivatives depending on the nucleophile used.
Scientific Research Applications
5-(butylamino)-4-chloro-2-methylpyridazin-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(butylamino)-4-chloro-2-methylpyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylpyridazin-3(2H)-one: Lacks the butylamino group, which may result in different chemical and biological properties.
5-(methylamino)-4-chloro-2-methylpyridazin-3(2H)-one:
Uniqueness
5-(butylamino)-4-chloro-2-methylpyridazin-3-one is unique due to the presence of the butylamino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as an intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C9H14ClN3O |
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Molecular Weight |
215.68 g/mol |
IUPAC Name |
5-(butylamino)-4-chloro-2-methylpyridazin-3-one |
InChI |
InChI=1S/C9H14ClN3O/c1-3-4-5-11-7-6-12-13(2)9(14)8(7)10/h6,11H,3-5H2,1-2H3 |
InChI Key |
WGIBXWUPDVOREE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C(=O)N(N=C1)C)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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